2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde
Overview
Description
“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the molecular formula C9H13ClO and a molecular weight of 172.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .
Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 224.0±40.0 °C, and its predicted density is 1.07±0.1 g/cm3 .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Chemistry of Bicyclo[4.1.0]hept-1,6-ene This research discusses the generation of Bicyclo[4.1.0]hept-1,6-ene by elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane. It also explores the cyclopropene's reactions, including dimerization and coupling to form crystalline triene tetramers, as well as its oxidation to carbonyl products. The study offers insights into the strain and potential energy barrier of the compound (Billups et al., 1996).
Functionalization of Oxabenzonorbornadiene This study presents the synthesis of 3-Chloro-1,2,3,4-tetrahydro-1,4-epoxynaphthalen-2-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one via the reaction of oxabenzonorbornadiene. The compound undergoes ring-opening reactions, leading to the formation of products supported by theoretical calculations (Çalışkan et al., 2017).
High Yield Synthesis of Filicinic Acid The research outlines the high-yield synthesis of 2,3,5,6-Tetrachloro-4,4-dimethyl-2,5-cyclohexadienone, a precursor for synthetic filicinic acid. The study details the conditions required for chlorination and dehydrochlorination processes, offering insights into the synthesis of polychlorinated compounds (Buyck et al., 1983).
Preparation and Enol Allyl Rearrangement The paper focuses on the chlorination of 5,5-dimethyl-l,3-cyclohexanedione (dimedone) and similar compounds. It discusses the conditions for enol allylic rearrangement and the use of DMF-HCl mixtures, shedding light on the synthesis of polychlorinated carbonyl compounds and the properties of DMF in enolization (Buyck et al., 2010).
Applications in Cancer Detection
Synthesis and Application of a Water-Soluble Near-Infrared Dye This research discusses the development of a novel water-soluble near-infrared dye with improved quantum yield. It highlights the dye's potential in cancer detection, demonstrating its stability and selectivity for bioconjugation. The in vivo optical imaging results indicate the dye's broad applications in developing molecular-based beacons for cancer detection (Pham et al., 2005).
Mechanism of Action
Safety and Hazards
“2-Chloro-4,4-dimethylcyclohex-1-enecarbaldehyde” is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn . Prolonged or repeated exposure may cause allergic reactions in certain sensitive individuals .
Future Directions
Properties
IUPAC Name |
2-chloro-4,4-dimethylcyclohexene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXRPCFOXBDGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)Cl)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228943-80-3 | |
Record name | 2-chloro-4,4-dimethylcyclohex-1-ene-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.270.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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